

Antileishmanial agent-18 mechanism of action

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Compound of Interest		
Compound Name:	Antileishmanial agent-18	
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As "Antileishmanial agent-18" is a placeholder term, this technical guide utilizes Miltefosine (hexadecylphosphocholine, HePC), the first and only oral drug for leishmaniasis, as a representative agent to detail the core mechanisms of action, experimental validation, and quantitative efficacy.[1][2][3] Miltefosine, originally developed as an anti-cancer agent, exhibits a complex and multifaceted mechanism of action against Leishmania parasites, making it an excellent subject for in-depth analysis.[2][4]

Core Mechanism of Action

Miltefosine's leishmanicidal activity is not attributed to a single target but rather to a cascade of disruptive events, primarily centered on the parasite's metabolism and cellular integrity. The principal mechanisms include the induction of apoptosis-like cell death, disruption of lipid metabolism and membrane function, mitochondrial dysfunction, and perturbation of intracellular calcium homeostasis.[2][4][5]

Induction of Apoptosis-Like Cell Death

A primary mechanism of miltefosine's efficacy is the induction of a programmed cell death pathway in Leishmania that shares many hallmarks of metazoan apoptosis.[6][7] This is considered an indirect mode of killing, as opposed to direct necrotic action.[8] This process is observed in both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite.[1][7]

Key apoptotic features induced by miltefosine include:



- Phosphatidylserine (PS) Externalization: In healthy cells, PS is confined to the inner leaflet of the plasma membrane. Upon apoptotic stimulation by miltefosine, PS is flipped to the outer leaflet.[8][9][10]
- Nuclear Condensation and DNA Fragmentation: Miltefosine treatment leads to condensation
 of nuclear DNA and its subsequent cleavage into oligonucleosome-sized fragments, which
 can be visualized as a characteristic "ladder" on an agarose gel.[1][8][9][10]
- Cell Shrinkage: Parasites exposed to miltefosine often exhibit a reduction in cell volume, a common morphological change in apoptotic cells.[8][9]

This apoptotic cascade appears to involve proteases, as broad-spectrum caspase and calpain inhibitors can interfere with DNA fragmentation.[6][8]

Disruption of Lipid Metabolism and Membrane Integrity

As an alkylphosphocholine analogue, miltefosine directly interacts with and perturbs cellular membranes and lipid-dependent pathways.[1][11]

- Inhibition of Phospholipid Biosynthesis: Miltefosine inhibits CTP:phosphocholine cytidylyltransferase, a key enzyme in the phosphatidylcholine (PC) biosynthesis pathway.[1]
 [4] This leads to a significant reduction in PC content within the parasite's membranes.[3][4]
 It also appears to partially inactivate phosphatidylethanolamine N-methyltransferase.[3]
- Perturbation of Ether-Lipid Metabolism: The drug interferes with the metabolism of ether lipids and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for anchoring surface proteins to the parasite's membrane.[1]
- Increased Membrane Fluidity and Damage: Miltefosine inserts itself into the parasite's
 plasma membrane, causing a dramatic increase in membrane dynamics and fluidity.[11] This
 detergent-like action can lead to more expanded and solvent-exposed protein conformations,
 ultimately causing membrane rupture and cell lysis.[11]

Mitochondrial Dysfunction

Miltefosine critically impairs the parasite's bioenergetic metabolism by targeting the mitochondrion.[4][12]



- Inhibition of Cytochrome c Oxidase: A key target of miltefosine is cytochrome c oxidase (Complex IV) of the mitochondrial respiratory chain.[13][14][15] This specific inhibition disrupts the electron transport chain, leading to a dose-dependent reduction in oxygen consumption.[13][14]
- Mitochondrial Depolarization and ATP Depletion: The inhibition of mitochondrial respiration results in the depolarization of the mitochondrial membrane and a significant decline in intracellular ATP levels, starving the parasite of energy.[13][14][16]

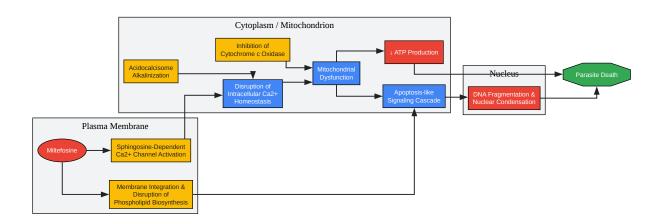
Disruption of Intracellular Ca2+ Homeostasis

Emerging evidence points to the disruption of the parasite's intracellular calcium (Ca2+) homeostasis as a central mechanism of miltefosine's action.[4][17] This is significant because trypanosomatids like Leishmania rely on unique organelles for Ca2+ regulation.[4] Miltefosine affects two critical Ca2+ stores: the acidocalcisomes and the parasite's single large mitochondrion.[4][12] The drug induces rapid alkalinization of acidocalcisomes and activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to a fatal disruption of calcium signaling.[12][17]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathways and a standard experimental workflow for assessing antileishmanial agents.





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